molecular formula C19H16F2N2O4S2 B4985738 2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

Cat. No.: B4985738
M. Wt: 438.5 g/mol
InChI Key: ABENHAQLJMKKET-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including fluorine, sulfonamide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds under mild conditions. This reaction involves the use of boronic acids or boronates, palladium catalysts, and suitable bases.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of sulfonamide groups to sulfonyl chlorides.

  • Reduction: : Reduction of nitro groups to amines.

  • Substitution: : Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Using reducing agents like tin(II) chloride or iron powder.

  • Substitution: : Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfonyl chlorides.

  • Reduction: : Formation of aniline derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it versatile for creating diverse chemical structures.

Biology

In biological research, this compound can serve as a probe or inhibitor in studying enzyme activities. Its sulfonamide group can interact with various biological targets, making it useful in drug discovery.

Medicine

The compound's potential medicinal applications include its use as a lead compound in developing new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create drugs for treating diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate: : Similar in having fluorine atoms but differs in functional groups.

  • 5-(4-(2,5-difluorophenyl)sulfonyl)aniline: : Similar in structure but lacks the methyl group on the phenyl ring.

Uniqueness

The uniqueness of 2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide lies in its combination of fluorine atoms and sulfonamide group, which provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2,5-difluoro-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4S2/c1-13-2-9-17(10-3-13)28(24,25)22-15-5-7-16(8-6-15)23-29(26,27)19-12-14(20)4-11-18(19)21/h2-12,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABENHAQLJMKKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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